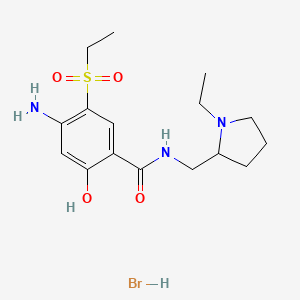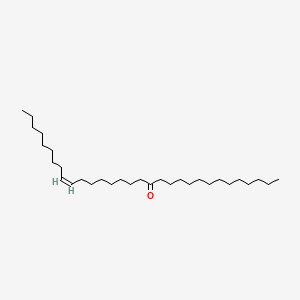
(Z)-Hentriacont-22-en-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hentriacont-22-en-14-one can be achieved through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Hentriacont-22-en-14-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl) are commonly used reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in algal metabolism and as a biomarker for certain algal species.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-Hentriacont-22-en-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its biological activity by affecting the compound’s overall shape and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Hentriacont-22-en-14-one: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hentriacontane: A saturated hydrocarbon with a similar chain length but lacking the carbonyl group and double bond.
Hentriacontanol: An alcohol derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness
(Z)-Hentriacont-22-en-14-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. The presence of the Z-configured double bond and the carbonyl group allows for specific interactions with other molecules, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C31H60O |
|---|---|
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
(Z)-hentriacont-22-en-14-one |
InChI |
InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
InChI-Schlüssel |
DELCIZYAZRWYQR-MSUUIHNZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
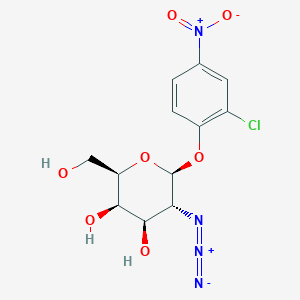

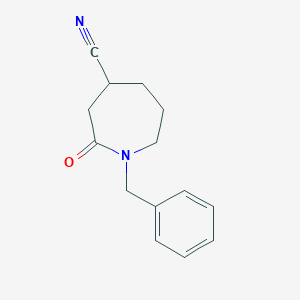


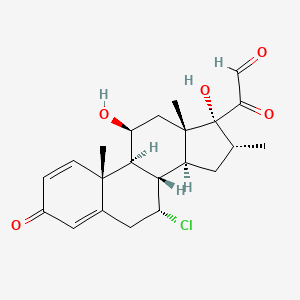
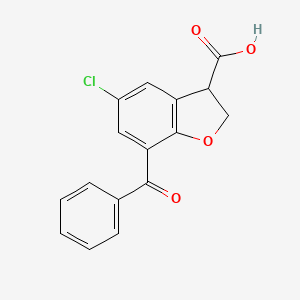
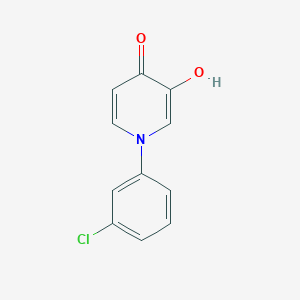
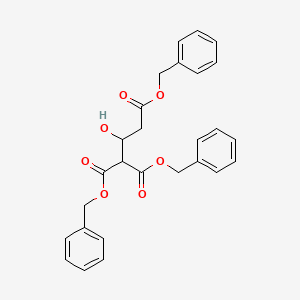

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

